Fibrinogen/Thrombin Clotting Inhibition: C-Terminal Amidation Confers 3.52-Fold Higher Potency vs. GPRP Free Acid
In a systematic evaluation of N-terminal tetrapeptide analogs of fibrin α-chain, the amide derivative H-Gly-Pro-Arg-Pro-NH2 exhibited significantly enhanced inhibitory activity against fibrinogen/thrombin clotting relative to the corresponding free acid. Specifically, the inhibitory effect of GPRP amide (H-1998) on fibrinogen/thrombin clotting was determined to be 3.52 times higher than that of GPRP (H-2935, H-Gly-Pro-Arg-Pro-OH) [1]. This quantitative differential is consistently corroborated across multiple independent commercial and academic sources [2].
| Evidence Dimension | Inhibitory potency on fibrinogen/thrombin clotting |
|---|---|
| Target Compound Data | Relative potency factor: 3.52 (normalized to GPRP = 1.00) |
| Comparator Or Baseline | H-Gly-Pro-Arg-Pro-OH (GPRP, CAS 67869-62-9); relative potency factor = 1.00 |
| Quantified Difference | 3.52-fold higher inhibitory effect |
| Conditions | Fibrinogen/thrombin clotting assay; synthetic peptide analogs evaluated by Kawasaki et al., 1992 |
Why This Matters
Procurement of the free acid form will yield approximately 3.5-fold lower inhibitory potency per unit mass, requiring higher concentrations or larger quantities to achieve equivalent experimental endpoints.
- [1] Kawasaki K, et al. Amino Acids and Peptides. XVI. Synthesis of N-Terminal Tetrapeptide Analogs of Fibrin α-Chain and Their Inhibitory Effects on Fibrinogen:Thrombin Clotting. Chemical and Pharmaceutical Bulletin. 1992;40(12):3253-3260. View Source
- [2] GLPBIO. H-Gly-Pro-Arg-Pro-NH2 product page. GA22505. The inhibitory effect of GPRP amide on fibrinogen/thrombin clotting is 3.52 times higher than that of GPRP. View Source
